molecular formula C7H9NO B043533 3-Cyclobutyl-3-oxopropanenitrile CAS No. 118431-89-3

3-Cyclobutyl-3-oxopropanenitrile

Cat. No.: B043533
CAS No.: 118431-89-3
M. Wt: 123.15 g/mol
InChI Key: BAJYSJUMDLMTGH-UHFFFAOYSA-N
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Description

3-Cyclobutyl-3-oxopropanenitrile (CAS: 118431-89-3, molecular formula: C₇H₉NO) is a nitrile-containing organic compound featuring a cyclobutyl group attached to a β-keto nitrile scaffold. It is commercially available at 95% purity and is utilized primarily as a synthetic intermediate in organic chemistry due to its reactive ketone and nitrile functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Cyclobutyl-3-oxopropanenitrile typically involves the reaction of cyclobutane propionitrile with alcohol under acid catalysis to generate esterification products. These products are then hydrolyzed under alkali catalysis to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve bulk manufacturing processes that ensure high purity and yield. The compound is often produced in sealed, dry conditions and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids for catalysis, alkalis for hydrolysis, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification can produce esters, while acylation can introduce acyl groups into the molecule .

Scientific Research Applications

Organic Synthesis

3-Cyclobutyl-3-oxopropanenitrile serves as an important intermediate in organic synthesis. It can participate in various reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Acylation: Introducing acyl groups into other organic molecules.
  • Amination: Adding amine groups to the compound.
    These reactions enable the formation of more complex organic compounds essential for pharmaceuticals and agrochemicals.

Biological Investigations

Research has indicated that this compound may exhibit biological activities, making it a candidate for further studies in biochemistry and pharmacology. Investigations are ongoing regarding its interactions with biomolecules and potential therapeutic properties .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a building block for drug development. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents targeting specific diseases .

Industrial Applications

The compound is utilized in the production of various chemicals and materials within industrial contexts. Its stability and reactivity make it suitable for applications in polymer chemistry and material science .

Case Study 1: Synthesis Optimization

In a study focused on optimizing the synthesis of this compound, researchers achieved a yield of 91% using hydrazine in ethanol at elevated temperatures. This study highlighted the importance of reaction conditions in maximizing product yield .

A series of biological assays were conducted to evaluate the interaction of this compound with various enzymes. Preliminary results indicated potential inhibitory effects on specific targets, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, influencing the behavior of other molecules and potentially leading to desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Cyclobutyl-3-oxopropanenitrile with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Boiling Point (°C) Density (g/cm³) Purity Key Applications
This compound C₇H₉NO 123.16 Cyclobutyl Not reported Not reported 95% Organic synthesis
3-Cyclopentyl-3-oxopropanenitrile C₈H₁₁NO 137.18 Cyclopentyl 229.5 ± 13.0 1.1 ± 0.1 Not specified Medicinal chemistry
3-Oxo-3-(thiophen-3-yl)propanenitrile C₇H₅NOS 151.18 Thiophene Not reported Not reported >98% Materials science
3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile C₁₂H₁₀N₂O₃ 230.22 Cyclopropyl + nitro Not reported Not reported Not specified Pharmaceutical intermediates

Key Observations:

  • The thiophene-substituted derivative (C₇H₅NOS) exhibits aromaticity, which may improve electronic properties for applications in conductive materials or photochemistry . The nitro group in 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile increases molecular weight and polarity, making it suitable as a nitroaromatic intermediate in drug discovery .
  • Physical Properties: The cyclopentyl analog (C₈H₁₁NO) has a higher boiling point (229.5°C) and density (1.1 g/cm³) than the cyclobutyl compound, likely due to increased molecular mass and van der Waals interactions . Data gaps for the cyclobutyl derivative (e.g., boiling point) limit direct comparisons, highlighting a need for further experimental characterization.

Stability and Reactivity

  • The cyclobutyl group’s strain may reduce thermal stability compared to the cyclopentyl analog, which benefits from reduced ring strain.
  • Nitrile groups in all compounds enable nucleophilic additions, while keto groups participate in condensations or reductions, broadening utility in multi-step syntheses.

Biological Activity

3-Cyclobutyl-3-oxopropanenitrile (CAS Number: 118431-89-3) is an organic compound characterized by its unique structure, which includes a cyclobutyl ring, a nitrile group, and a ketone functional group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C₇H₉NO, with a molecular weight of approximately 137.16 g/mol. The synthesis of this compound typically involves several steps, including the reaction of cyclobutane propionitrile with alcohol under acid catalysis, followed by hydrolysis under alkali conditions to produce the desired nitrile compound.

Synthetic Routes

Step Reaction Type Conditions
1EsterificationAcid catalysis
2HydrolysisAlkali catalysis

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications. It has been investigated for its interactions with various biomolecules, indicating its possible role in drug development and therapeutic interventions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. This compound can participate in various chemical reactions that influence the behavior of other molecules, potentially leading to desired biological effects such as inhibition of enzyme activity or modulation of signaling pathways .

Case Studies and Research Findings

  • Inhibition Studies : In a study focusing on inhibitors for Leishmania CRK3–CYC6, compounds structurally related to this compound were screened for their ability to inhibit enzymatic activity. The results indicated that certain derivatives exhibited significant selectivity and potency against Leishmania CRK3 compared to human cyclin-dependent kinases, suggesting a promising avenue for developing anti-parasitic agents .
  • Therapeutic Potential : The compound's structural features have led researchers to explore its potential as a building block in drug development. Its unique combination of functionalities allows for modifications that can enhance biological activity or selectivity towards specific targets in disease models .

Applications in Medicinal Chemistry

The potential applications of this compound extend beyond basic research into practical medicinal chemistry:

  • Drug Development : As a building block for synthesizing novel therapeutic agents targeting various diseases.
  • Biological Assays : Utilized in high-throughput screening assays to identify new inhibitors against critical enzymes involved in disease processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Cyclobutyl-3-oxopropanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of 3-oxopropanenitrile are often prepared using ethanol and piperidine at low temperatures (0–5°C) to stabilize reactive intermediates and minimize side reactions . Cyclobutyl groups may require longer reaction times due to steric hindrance compared to smaller rings like cyclopropyl . Optimization should include solvent selection (e.g., THF for polar aprotic conditions) and catalysts like LiCl to enhance reactivity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the cyclobutyl ring (via coupling constants in 1^1H-NMR) and the ketone-nitrile backbone (via 13^{13}C-NMR). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to verify purity. Infrared (IR) spectroscopy identifies functional groups (C=O at ~1700 cm1^{-1}, C≡N at ~2200 cm1^{-1}) . High-performance liquid chromatography (HPLC) can assess purity post-synthesis .

Q. How does the cyclobutyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The cyclobutyl ring’s strain may reduce stability in acidic or basic environments. Experimental protocols should include stability studies using buffered solutions (pH 1–12) at controlled temperatures. Monitor degradation via UV-Vis spectroscopy or HPLC, comparing results with non-cyclic analogs to isolate strain effects .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Recrystallization from methanol or ethanol is commonly used for nitrile-containing compounds due to their moderate polarity. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Solvent selection should prioritize low water content to prevent hydrolysis of the nitrile group .

Q. How can researchers mitigate hazards during handling of this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Emergency protocols should include neutralization of spills with activated carbon and disposal via certified hazardous waste channels .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ketone and nitrile groups in cross-coupling reactions?

  • Methodological Answer : The ketone group acts as an electrophilic site for nucleophilic attack (e.g., Grignard reagents), while the nitrile group participates in cyanoalkylation or cycloaddition reactions. Density Functional Theory (DFT) calculations can model charge distribution, and kinetic studies (e.g., monitoring by 19^{19}F-NMR with fluorinated probes) can elucidate rate-determining steps .

Q. How does this compound perform as a precursor for heterocyclic compounds?

  • Methodological Answer : The compound’s dual functionality enables synthesis of pyrimidines or triazoles via condensation with amines or hydrazines. For example, refluxing with o-phenylenediamine in acetonitrile yields benzimidazole derivatives. Reaction progress can be tracked by TLC, and regioselectivity controlled by temperature and catalyst choice .

Q. What computational tools predict the biological activity of derivatives of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate interactions with target proteins (e.g., enzymes like kinases). Quantitative Structure-Activity Relationship (QSAR) models built using descriptors like logP and topological polar surface area (TPSA) help prioritize derivatives for in vitro testing .

Q. How do steric effects of the cyclobutyl ring influence enantioselective synthesis?

  • Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during ketone reductions or nucleophilic additions. Compare enantiomeric excess (ee) using chiral HPLC or NMR with chiral shift reagents. Steric maps (e.g., using MOE software) visualize hindrance to optimize catalyst design .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d6_6) to stabilize specific tautomers. Advanced techniques like 2D NMR (COSY, HSQC) and X-ray crystallography provide unambiguous structural assignments. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Properties

IUPAC Name

3-cyclobutyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJYSJUMDLMTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551370
Record name 3-Cyclobutyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118431-89-3
Record name 3-Cyclobutyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (12 g of a 60% dispersion in mineral oil, 0.30 mol, which was washed with petroleum ether twice in dry THF) was heated to 75° C. To this was added a mixture of ethyl cyclobutanecarboxylate (25.64 g, 0.20 mol) and dry acetonitrile (12.32 g, 0.30 mol), dropwise, and the resulting colorless suspension was heated at 70° C. for 24 h. After cooling to rt the reaction mixture was concentrated under reduced pressure and the residue poured into water (100 mL) and extracted with ethyl acetate (100 mL). The aqueous layer was separated, acidified to pH 2 with aqueous 2 M HCl and extracted with diethyl ether (2×200 mL). The combined diethyl ether layers were dried over magnesium sulfate then concentrated under reduced pressure to afford 3-cyclobutyl-3-oxopropanenitrile as yellow oil which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

The title compound was prepared in analogy to example 101 step A from cyclobutanecarboxylic acid ethyl ester and acetonitrile. Light yellow oil.
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Synthesis routes and methods III

Procedure details

To 800 mL of THF at −78° C. was added n-BuLi (312.0 mL, 780.0 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 100 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutanecarboxylate (53.9 mL, 390.1 mmol in 150 mL of THF) was added down the side of the flask over a 20 min period. After one hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for two hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (˜390 mL), pH=7 and then diluted with EtOAc (1 L). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×600 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield 3-cyclobutyl-3-oxo-propionitrile (quantitative yield) as a yellow oil that was used without further purification. Rf 0.32 (40% EtOAc/hexanes). m/z (APCI+) 138 (M−1).
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40.7 mL
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53.9 mL
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Synthesis routes and methods IV

Procedure details

To 390 mL of THF at −78° C. was added n-BuLi (312 mL, 780 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 200 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky-white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutane carboxalate (50.0 g, 390.1 mmol in 100 mL of THF) was added down the inside of the flask over a 15 min period. After 1 hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for 2 hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (pH=7) and then diluted with EtOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (quantitative yield) as a colorless oil that was used without further purification. LRMS m/z (APCl) 121 (M−1).
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